4-Cinnamylpiperidine

Descripción general

Descripción

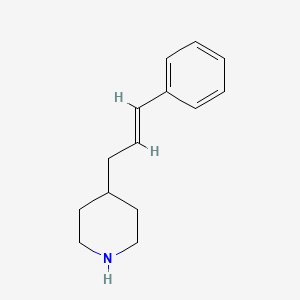

4-Cinnamylpiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamylpiperidine typically involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Análisis De Reacciones Químicas

Electrochemical and Photocatalytic Reactions

The cinnamyl group participates in photoinduced isomerization and radical-mediated processes :

-

Photocatalyzed isomerization of cinnamyl chlorides using [Ir(ppy)₃] yields strained cyclopropanes with high diastereoselectivity (dr >20:1) .

-

Single-electron transfer (SET) reactions with N-amidopyridinium salts generate alkyl/acyl radicals for C4-functionalization under visible light .

Elimination and Substitution Reactions

The piperidine nitrogen and cinnamyl allylic positions are reactive sites:

-

E2 elimination of β-hydrogens in allylic systems forms conjugated dienes or styrenes under basic conditions .

-

Nucleophilic substitution at the allylic chloride (e.g., SN2 displacement) facilitates cross-coupling with Grignard reagents or organozinc species .

Biological Activity and Structural Modifications

4-Cinnamylpiperidine derivatives exhibit pharmacological relevance, driving studies on functionalization:

-

Neddylation inhibition : Compound 4g (a cinnamyl piperidine derivative) suppresses tumor growth by blocking cullin neddylation (IC₅₀: <1 µM) .

-

Antimicrobial activity : Introducing electron-withdrawing groups (e.g., Cl, F) at the cinnamyl para-position enhances antibacterial potency (IC₅₀: 0.36 µg/mL) .

Table 2: Bioactivity of Select Derivatives

| Compound | Modification | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|---|

| 4g | 4-Fluorophenyl substitution | <1 µM | Neddylation |

| 17 | 4-Fluoro-cinnamyl | 0.36 µg/mL | M. tuberculosis |

Radical and Cross-Coupling Reactions

-

Giese-type radical additions to the cinnamyl double bond proceed via chlorine radical intermediates, enabling diastereoselective cyclization .

-

Suzuki-Miyaura coupling at the piperidine nitrogen’s para-position introduces aryl/alkyl groups using Pd catalysts .

Acid/Base-Mediated Transformations

The piperidine nitrogen’s basicity (pKₐ ~10) allows:

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of derivatives related to cinnamic acid, including 4-cinnamylpiperidine. Research indicates that compounds with piperidine structures exhibit significant neuroprotective effects against glutamate-induced neurotoxicity.

- Mechanism of Action : The neuroprotective activity is attributed to the ability of these compounds to inhibit excitotoxicity and promote neuronal survival under hypoxic conditions. For instance, a study demonstrated that a novel derivative showed a prolonged survival time in mice subjected to middle cerebral artery occlusion (MCAO), suggesting its potential as a therapeutic agent for stroke treatment .

- Case Study : In vitro assays using SH-SY5Y cells revealed that certain derivatives exhibited potent protective capacities against oxidative stress, with one compound showing particularly strong activity comparable to established neuroprotective agents like Fenazinel .

Anticancer Activity

Cinnamic acid derivatives, including this compound, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain piperidine derivatives can inhibit tyrosinase activity, which is crucial in melanin production and is often overexpressed in melanoma cells .

- Clinical Relevance : The potential for these compounds in photodynamic therapy has also been explored. By conjugating cinnamic acid derivatives with nanoparticles, researchers have enhanced the efficacy of photodynamic agents against human breast adenocarcinoma cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are another area of interest. Research has shown that these compounds can effectively inhibit the growth of various pathogens.

- In Vitro Studies : A study reported that cinnamic acid derivatives exhibited significant inhibitory effects against non-tuberculous mycobacteria and fungi such as Aspergillus niger. The structure-activity relationship indicated that specific substitutions on the aromatic ring enhanced antibacterial activity .

- Potential Applications : Given the rising concern over antibiotic resistance, the exploration of natural product-derived compounds like this compound presents a promising avenue for developing new antimicrobial agents.

Summary Table of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Neuroprotection | Inhibition of excitotoxicity; promotes neuronal survival | Effective in MCAO model; protects SH-SY5Y cells |

| Anticancer Activity | Modulation of apoptosis pathways | Induces apoptosis; inhibits tyrosinase in melanoma |

| Antimicrobial Activity | Inhibits pathogen growth | Effective against Mycobacterium and fungi |

Mecanismo De Acción

The mechanism of action of 4-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. It has been found to modulate the activity of certain receptors and enzymes, leading to its pharmacological effects. For instance, it may act on the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation . Additionally, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its anticonvulsant properties .

Comparación Con Compuestos Similares

4-Cinnamylpiperidine can be compared with other piperidine derivatives and cinnamyl compounds:

Similar Compounds:

Uniqueness: this compound is unique due to its combined structural features of both piperidine and cinnamyl groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological targets makes it a valuable compound for further research and development in medicinal chemistry .

Actividad Biológica

4-Cinnamylpiperidine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cinnamyl group attached to the piperidine ring. The molecular structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 201.27 g/mol

This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological profile.

Antioxidant Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable antioxidant properties. A study assessing various piperidine compounds demonstrated that those with specific substitutions on the piperidine ring showed significant antioxidant activity against reactive oxygen species (ROS) . The DPPH radical scavenging assay revealed that compounds with aromatic substitutions had enhanced antioxidant capabilities.

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential. A series of studies focused on cinnamic acid derivatives, including those containing piperidine moieties, showed promising results in protecting neuronal cells from glutamate-induced toxicity. In vitro assays using SH-SY5Y cells indicated that these compounds could mitigate neurotoxic effects, suggesting potential applications in stroke and neurodegenerative diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. For instance, studies have shown that cinnamic acid derivatives can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and inhibiting cell migration and invasion . A detailed evaluation revealed that certain derivatives demonstrated IC values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Antimicrobial Activity

Antimicrobial assays have also been conducted to evaluate the efficacy of this compound against various pathogens. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents . The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine ring could enhance antimicrobial potency.

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of several cinnamic acid derivatives on cancer cell lines. Among them, this compound exhibited substantial cytotoxicity at concentrations ranging from 10 to 100 µM, with a notable decrease in cell viability observed in treated groups compared to controls .

In Vivo Studies

In vivo experiments utilizing animal models have further validated the neuroprotective effects of this compound. In a model of middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct size and improved survival rates in mice subjected to hypoxic conditions . These findings underscore its therapeutic potential in ischemic stroke management.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFBKWVUYOERR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.